molecular formula C7H4FNO4S B14752162 4-Fluoro-2-nitro-5-sulfanylbenzoic acid

4-Fluoro-2-nitro-5-sulfanylbenzoic acid

Cat. No.: B14752162
M. Wt: 217.18 g/mol
InChI Key: BNQWUGIQHQLHPU-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-5-sulfanylbenzoic acid is a fluorinated aromatic compound featuring a nitro (-NO₂) group at position 2, a sulfanyl (-SH) group at position 5, and a fluorine atom at position 4 on the benzoic acid backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H4FNO4S

Molecular Weight

217.18 g/mol

IUPAC Name

4-fluoro-2-nitro-5-sulfanylbenzoic acid

InChI

InChI=1S/C7H4FNO4S/c8-4-2-5(9(12)13)3(7(10)11)1-6(4)14/h1-2,14H,(H,10,11)

InChI Key

BNQWUGIQHQLHPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-5-sulfanylbenzoic acid typically involves multiple steps

Industrial Production Methods: Industrial production of this compound may utilize continuous-flow reactors to enhance the efficiency and safety of the nitration process. Continuous-flow systems offer better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitro-5-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

4-Fluoro-2-nitro-5-sulfanylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitro-5-sulfanylbenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table compares 4-fluoro-2-nitro-5-sulfanylbenzoic acid with key analogs based on substituent positions and functional groups:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
4-Fluoro-2-nitro-5-sulfanylbenzoic acid C₇H₄FNO₅S -F (4), -NO₂ (2), -SH (5), -COOH (1) Hypothesized intermediate for drug synthesis; potential sulfhydryl reactivity N/A
4-Chloro-2-fluoro-5-sulfamylbenzoic acid C₇H₅ClFNO₄S -Cl (4), -F (2), -SO₂NH₂ (5), -COOH (1) Used in diuretic drug synthesis (e.g., furosemide analogs)
5-Fluoro-4-methyl-2-nitrobenzoic acid C₈H₆FNO₄ -F (5), -CH₃ (4), -NO₂ (2), -COOH (1) Intermediate in pharmaceuticals/agrochemicals; methyl group enhances lipophilicity
5-Chloro-4-fluoro-2-nitrobenzoic acid C₇H₃ClFNO₄ -Cl (5), -F (4), -NO₂ (2), -COOH (1) Used in polymer and dye synthesis; halogenated nitro groups influence electrophilic substitution

Key Observations:

Substituent Position and Reactivity: The nitro group at position 2 in all compounds enhances electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic attacks to meta/para positions. The sulfanyl group (-SH) in the target compound offers nucleophilic and redox-active properties, unlike the sulfamoyl (-SO₂NH₂) group in ’s analog, which is more stable and polar . Halogen Effects: Fluorine at position 4 (target compound) vs.

Sulfamoyl analogs (e.g., furosemide derivatives in ) demonstrate diuretic activity, suggesting that sulfanyl/sulfamoyl groups in benzoic acids can modulate biological targets like ion transporters .

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